molecular formula C19H18N4O4S2 B12155814 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12155814
M. Wt: 430.5 g/mol
InChI Key: FPXUHFMGQJZFBI-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a fascinating organic compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: Approximately 328.8 g/mol

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide. One common approach involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the carbamoyl and amide functionalities.

Industrial Production:

While industrial-scale production methods may vary, laboratories typically employ synthetic routes involving stepwise reactions, purification, and isolation. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding amine or other reduced derivatives.

    Substitution: Substitution reactions at the benzothiazole ring or the amide group are possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

Researchers explore this compound’s applications in:

    Medicine: Investigating its potential as a drug candidate due to its structural features and biological activity.

    Chemistry: Studying its reactivity and designing new derivatives.

    Industry: Exploring its use in materials science, such as dyes or polymers.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its unique combination of functional groups. Similar compounds include other benzothiazole derivatives, but none precisely match its structure.

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H18N4O4S2/c24-17(23-19-22-15-6-1-2-7-16(15)28-19)12-4-3-5-13(10-12)20-18(25)21-14-8-9-29(26,27)11-14/h1-7,10,14H,8-9,11H2,(H2,20,21,25)(H,22,23,24)

InChI Key

FPXUHFMGQJZFBI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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